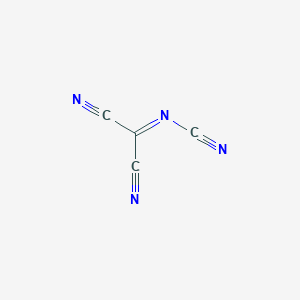![molecular formula C10H18O B14304338 2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol CAS No. 112269-96-2](/img/structure/B14304338.png)
2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol is a bicyclic alcohol with the molecular formula C10H18O. This compound is known for its unique structure, which includes a bicyclo[4.1.0]heptane ring system. It is often used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol typically involves the reaction of α-pinene with specific reagents. One common method includes the use of palladium(II) acetylacetonate and copper(II) chloride in 1,2-dimethoxyethane under an oxygen atmosphere . The reaction is carried out at 80°C for an extended period, followed by purification through flash chromatography.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis and purification, such as distillation and crystallization, are likely employed to obtain the compound in pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavorings.
Wirkmechanismus
The mechanism of action of 2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The bicyclic structure also allows for unique interactions with enzymes and receptors, affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.1]heptan-3-ol: Another bicyclic alcohol with a different ring system.
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: A ketone derivative with similar structural features.
Uniqueness
2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol is unique due to its specific bicyclic structure and the presence of three methyl groups, which influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
112269-96-2 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2,2,6-trimethylbicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)5-4-6-9(3)7-10(8,9)11/h11H,4-7H2,1-3H3 |
InChI-Schlüssel |
KSPSVURZSKMTGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2(C1(C2)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
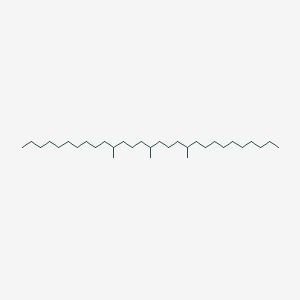
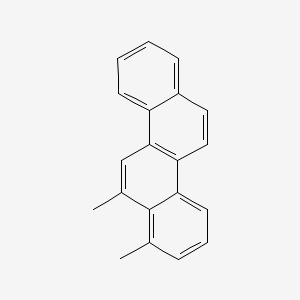
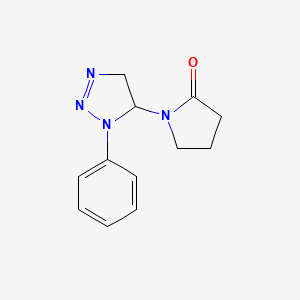

![4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14304279.png)
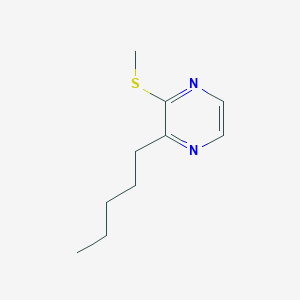
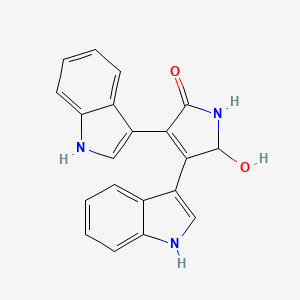

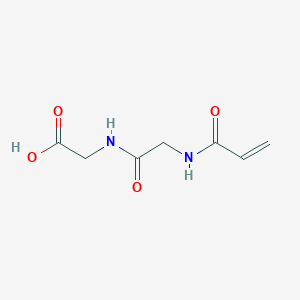
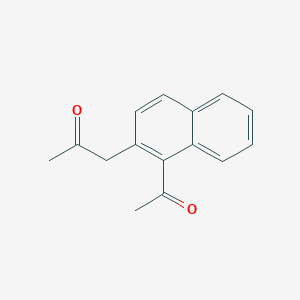
![Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14304325.png)
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
